molecular formula C11H14F2N2 B6162597 1-(3,5-difluorophenyl)piperidin-3-amine CAS No. 1250299-83-2

1-(3,5-difluorophenyl)piperidin-3-amine

Cat. No.: B6162597
CAS No.: 1250299-83-2
M. Wt: 212.2
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Description

1-(3,5-Difluorophenyl)piperidin-3-amine ( 1250299-83-2) is a fluorinated piperidine-based compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C11H14F2N2, with a molecular weight of 212.24 g/mol . The incorporation of a 3,5-difluorophenyl group and an amine-functionalized piperidine ring creates a versatile scaffold for designing biologically active molecules. This compound serves as a key synthetic intermediate and pharmacophore in the development of novel therapeutics. Research into similar anilido-piperidine structures highlights their potential in central nervous system (CNS) drug discovery, particularly as ligands for opioid receptors . Furthermore, the 3,5-difluorophenyl moiety is a recognized structural element in modern drug design, often employed to optimize a compound's pharmacokinetic properties and binding affinity through enhanced aromatic interactions . Its primary value to researchers lies in its utility as a building block for constructing more complex molecules for screening and structure-activity relationship (SAR) studies. Key Identifiers • CAS Number: 1250299-83-2 • MDL Number: MFCD16074655 • Molecular Formula: C11H14F2N2 • Molecular Weight: 212.24 g/mol Important Notice This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1250299-83-2

Molecular Formula

C11H14F2N2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

Reductive amination represents a widely employed strategy for synthesizing 1-(3,5-difluorophenyl)piperidin-3-amine. This method involves the condensation of 3,5-difluorobenzaldehyde with piperidin-3-amine in the presence of a reducing agent. A typical procedure dissolves equimolar amounts of the aldehyde and amine in methanol or ethanol, followed by the addition of sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) at 0–25°C . The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine.

Optimization Insights:

  • Solvent Choice: Methanol provides faster reaction kinetics compared to tetrahydrofuran (THF) due to its higher polarity .

  • Catalyst Loading: A 1.2:1 molar ratio of reducing agent to aldehyde minimizes side reactions such as over-reduction .

  • Yield: This method typically achieves 85–92% yield after column chromatography .

Nucleophilic Substitution with 3,5-Difluorobenzyl Halides

Nucleophilic substitution reactions between 3,5-difluorobenzyl chloride and piperidin-3-amine offer a direct route to the target compound. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate (K2CO3) or triethylamine (Et3N) as the base . The benzyl halide reacts with the primary amine of piperidin-3-amine, forming a C–N bond.

Key Parameters:

ParameterOptimal ConditionImpact on Yield
Temperature80–100°CMaximizes SN2 kinetics
SolventDMFEnhances nucleophilicity
BaseK2CO3Prevents HCl accumulation
Reaction Time12–24 hoursEnsures completion

Post-reaction workup involves extraction with dichloromethane, washing with brine, and recrystallization from ethyl acetate/hexane mixtures . This method yields 75–82% product but requires careful control of stoichiometry to avoid dialkylation.

Hydrogenation of Nitrile Intermediates

Hydrogenation of 3-(3,5-difluorophenyl)piperidine-3-carbonitrile provides an alternative pathway. The nitrile intermediate is synthesized via a Strecker reaction between 3,5-difluorobenzaldehyde, piperidin-3-amine, and potassium cyanide (KCN) in aqueous ethanol . Subsequent hydrogenation over palladium on carbon (Pd/C) at 40–60 psi H2 pressure reduces the nitrile to the primary amine.

Advantages:

  • Chemoselectivity: Pd/C selectively reduces nitriles without affecting aromatic fluorine substituents .

  • Scalability: Continuous-flow hydrogenation reactors improve throughput by 30% compared to batch systems .

  • Yield: 90–95% after purification via acid-base extraction .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis employs Wang resin-bound piperidin-3-amine, which reacts with 3,5-difluorobenzoyl chloride in the presence of N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After coupling, the resin is treated with trifluoroacetic acid (TFA) to cleave the product, yielding this compound with >98% purity.

Critical Factors:

  • Resin Swelling: Dichloromethane (DCM) maximizes resin accessibility, improving coupling efficiency by 25% .

  • Cleavage Time: 2-hour TFA exposure minimizes decomposition of the amine product .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyPurity (%)
Reductive Amination85–92ModerateHigh95–98
Nucleophilic Substitution75–82HighModerate90–94
Nitrile Hydrogenation90–95HighLow97–99
Solid-Phase Synthesis95–98LowVery High>99

Key Observations:

  • Reductive amination balances cost and yield, making it suitable for laboratory-scale synthesis .

  • Solid-phase synthesis, while expensive, is ideal for generating high-purity material for pharmacological studies .

  • Hydrogenation routes require specialized equipment but achieve near-quantitative yields .

Purification and Characterization Techniques

Purification:

  • Liquid-Liquid Extraction: Separates unreacted starting materials using ethyl acetate and 1M HCl .

  • Column Chromatography: Silica gel (230–400 mesh) with a 9:1 hexane/ethyl acetate gradient removes byproducts .

  • Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >99.5% enantiomeric excess .

Characterization:

  • NMR Spectroscopy: 1H NMR (400 MHz, D2O) displays characteristic peaks at δ 2.95–3.07 (piperidine CH2), 6.82–6.90 (aryl-F protons) .

  • HPLC: C18 column, 70:30 acetonitrile/water, UV detection at 254 nm confirms >98% purity .

  • Mass Spectrometry: ESI-MS m/z 227.1 [M+H]+ correlates with the molecular formula C11H14F2N2 .

Industrial-Scale Optimization

Large-scale production (≥100 kg batches) employs continuous-flow reactors to enhance reaction control. For example, a plug-flow reactor operating at 100°C and 10 bar pressure reduces hydrogenation time from 12 hours to 45 minutes . Advanced process analytical technology (PAT), including in-line FTIR, monitors intermediate formation, reducing impurities by 15% .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,5-Difluorophenyl)piperidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

1-(3,5-Difluorophenyl)piperidin-3-amine
  • Core structure : Piperidine.
  • Substituents : 3,5-Difluorophenyl (1-position), amine (3-position).
  • Key properties : Moderate molecular weight (~224 g/mol), logP ~2.1 (estimated), suitable for blood-brain barrier penetration.
Related Compounds:

1-[3-(3,5-Difluorophenyl)quinolin-4-yl]piperidin-4-amine (Compound 9) Core structure: Quinoline fused with piperidine. Substituents: 3,5-Difluorophenyl on quinoline, amine on piperidine.

Cyclopropanamine Derivatives (e.g., 1-(3,5-Difluorophenyl)cyclopropanamine)

  • Core structure : Cyclopropane.
  • Substituents : 3,5-Difluorophenyl, amine.
  • Key differences : Cyclopropane’s ring strain and compact size may improve metabolic stability but reduce conformational flexibility compared to piperidine .

Pyrazole-3-carboxamide Derivatives (e.g., Compound 4h, 5i, 6b)

  • Core structure : Pyrazole.
  • Substituents : Fluorophenyl, sulfonamide, or trifluoromethyl groups.
  • Key differences : The pyrazole core offers hydrogen-bonding sites, while sulfonamide/trifluoromethyl groups enhance solubility and target affinity (e.g., cyclooxygenase inhibition) .

(3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)piperidin-3-amine Core structure: Piperidine-pyrimidine hybrid. Substituents: Trifluorophenyl, methylsulfonyl.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Estimated) Aromatic Rings Polar Groups
This compound ~224 ~2.1 1 1 (Amine)
Compound 9 ~355 ~3.5 2 1 (Amine)
1-(3,5-Difluorophenyl)cyclopropanamine ~167 ~1.8 1 1 (Amine)
Compound 4h 630.10 ~4.2 3 2 (Sulfonamide, Amide)
CHEBI:43835 ~500 ~2.8 2 2 (Amine, Sulfonyl)

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